8,9-Dimethyl-3,9-dihydro-1H-purine-2,6-dione
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Overview
Description
Preparation Methods
The synthesis of 8,9-Dimethyl-3,9-dihydro-1H-purine-2,6-dione typically involves the methylation of uric acid. One common method is the reaction of uric acid with methyl iodide in the presence of a base such as potassium carbonate. This reaction proceeds under reflux conditions and results in the formation of 1,3-Dimethyluric acid . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
8,9-Dimethyl-3,9-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
8,9-Dimethyl-3,9-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other purine derivatives.
Biology: It is studied for its effects on various biological systems, particularly its role as a stimulant.
Medicine: It has potential therapeutic applications due to its stimulant properties and is being investigated for its effects on the central nervous system.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 8,9-Dimethyl-3,9-dihydro-1H-purine-2,6-dione involves its interaction with adenosine receptors in the central nervous system. By blocking these receptors, it prevents the inhibitory effects of adenosine, leading to increased neuronal activity and alertness. This mechanism is similar to that of other methylxanthines like caffeine .
Comparison with Similar Compounds
8,9-Dimethyl-3,9-dihydro-1H-purine-2,6-dione is similar to other methylxanthines such as:
Caffeine: Found in coffee and tea, known for its strong stimulant effects.
Theophylline: Used in the treatment of respiratory diseases like asthma.
Properties
CAS No. |
91746-29-1 |
---|---|
Molecular Formula |
C7H8N4O2 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
8,9-dimethyl-3H-purine-2,6-dione |
InChI |
InChI=1S/C7H8N4O2/c1-3-8-4-5(11(3)2)9-7(13)10-6(4)12/h1-2H3,(H2,9,10,12,13) |
InChI Key |
IUDNBXUYNBXGNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1C)NC(=O)NC2=O |
Origin of Product |
United States |
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